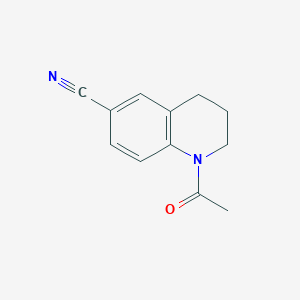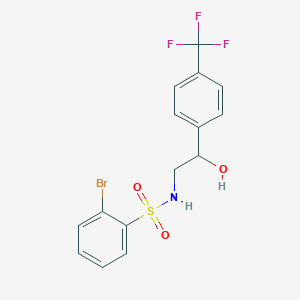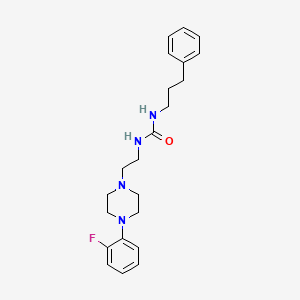![molecular formula C6H6BrF2N3 B2878507 [5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine CAS No. 2580210-18-8](/img/structure/B2878507.png)
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a chemical compound with the empirical formula C5H6BrN3. It has a molecular weight of 188.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is represented by the SMILES stringNNc1ccc(Br)cn1 . The InChI key for this compound is QYQLEYTXFMOLEI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
Hydrazine derivatives have been utilized in the synthesis of new compounds, such as 1,2,4-triazoles, which were evaluated for their antimicrobial activities. The study highlighted the potential of these compounds in developing treatments against microbial infections (Bayrak et al., 2009).
Potential Anticancer Agents
Novel hydrazone compounds have been synthesized and assessed for their anticancer properties. One such study focused on a hydrazone derivative, exhibiting significant cytotoxic effects on cancer cell lines, outperforming cisplatin in certain assays, indicating its potential as a cancer treatment (Noma et al., 2020).
Chemical Sensing and Environmental Monitoring
Hydrazine derivatives have been incorporated into fluorescent probes for detecting chemical substances, such as hydrazine itself, in biological and environmental samples. These probes are characterized by their low cytotoxicity, high sensitivity, and suitability for fluorescence imaging, contributing to safer and more efficient detection methods (Zhu et al., 2019).
Catalytic Applications
Phosphino hydrazones derived from C(2)-symmetric hydrazines have shown excellent catalytic activity and enantioselectivity in asymmetric Suzuki-Miyaura cross-coupling reactions. This application is crucial for synthesizing axially chiral biaryls, demonstrating the versatility of hydrazine derivatives in catalysis (Ros et al., 2012).
Ligand Synthesis for Metal Complexes
Hydrazine derivatives serve as ligands in synthesizing metal complexes, which are explored for their fluorescent properties and potential applications in light-emitting devices and biological labeling. These studies underline the importance of the structural design of hydrazine derivatives in developing new materials with desired photophysical properties (Chang-zheng, 2012).
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection when handling “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine”. It should be stored in a dry, cool, and well-ventilated place. Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSCOGUGPVVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)



![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)